2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride
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Overview
Description
2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry This compound is characterized by its unique structure, which includes a morpholine ring and diphenoxy groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride typically involves the reaction of 2,2-diphenoxyacetic acid with N-(3-chloropropyl)morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the diphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenoxy-N-(3-phenylpropyl)acetamide
- 2,2-Diphenoxy-N-(morpholinobutyl)acetamide
- 2,2-Diphenoxy-N-(piperidinopropyl)acetamide
Uniqueness
2,2-Diphenoxy-N-(morpholinopropyl)acetamide hydrochloride is unique due to its specific structural features, such as the presence of a morpholine ring and diphenoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
5220-93-9 |
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Molecular Formula |
C21H27ClN2O4 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(3-morpholin-4-ium-4-ylpropyl)-2,2-diphenoxyacetamide;chloride |
InChI |
InChI=1S/C21H26N2O4.ClH/c24-20(22-12-7-13-23-14-16-25-17-15-23)21(26-18-8-3-1-4-9-18)27-19-10-5-2-6-11-19;/h1-6,8-11,21H,7,12-17H2,(H,22,24);1H |
InChI Key |
MSBKBCBCILNHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[NH+]1CCCNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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